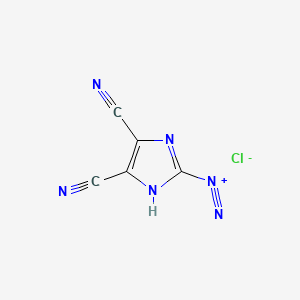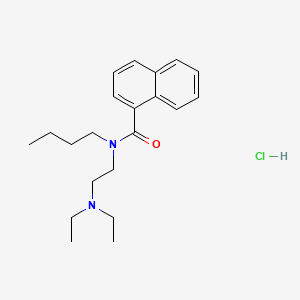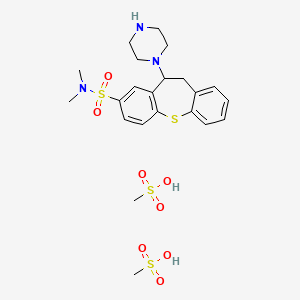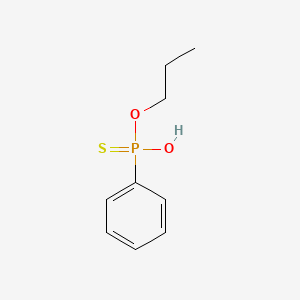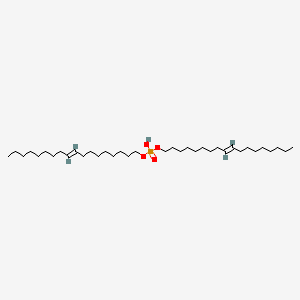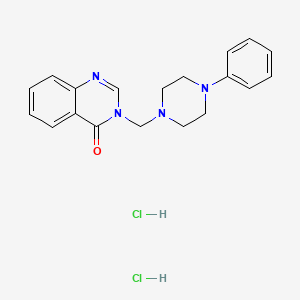
Androst-5-ene-3-beta,17-alpha-diol di(acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is a steroidal compound with the molecular formula C21H32O4 It is a derivative of androst-5-ene-3-beta,17-alpha-diol, where the hydroxyl groups at positions 3 and 17 are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of androst-5-ene-3-beta,17-alpha-diol di(acetate) typically involves the acetylation of androst-5-ene-3-beta,17-alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetic anhydride
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of androst-5-ene-3-beta,17-alpha-diol di(acetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: Ensures uniform reaction conditions
Purification: Typically involves recrystallization or chromatography to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
Androst-5-ene-3-beta,17-alpha-diol di(acetate) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids
Reduction: Reduction of the acetyl groups can regenerate the parent diol
Substitution: The acetate groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of androst-5-ene-3,17-dione
Reduction: Regeneration of androst-5-ene-3-beta,17-alpha-diol
Substitution: Formation of various ester derivatives
Wissenschaftliche Forschungsanwendungen
Androst-5-ene-3-beta,17-alpha-diol di(acetate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Studied for its role in cellular processes and hormone regulation
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research chemical
Wirkmechanismus
The mechanism of action of androst-5-ene-3-beta,17-alpha-diol di(acetate) involves its interaction with steroid hormone receptors. Upon entering the cell, the compound is deacetylated to form the active diol, which then binds to androgen or estrogen receptors. This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androst-5-ene-3-beta,17-alpha-diol: The parent compound without acetylation
Androst-5-ene-3-beta,17-beta-diol: A stereoisomer with different biological activity
Androst-5-ene-3,17-dione: An oxidized form with distinct properties
Uniqueness
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and biological activity. The acetylation also provides a means to protect the hydroxyl groups during chemical reactions, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
53991-48-3 |
|---|---|
Molekularformel |
C23H34O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
QXKRUGDXPWHXHL-MHYDGWTMSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@H]4OC(=O)C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


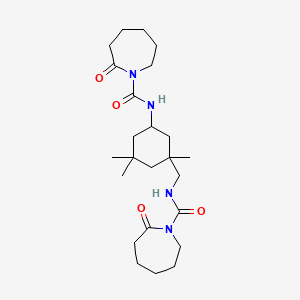

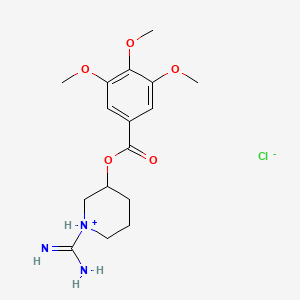
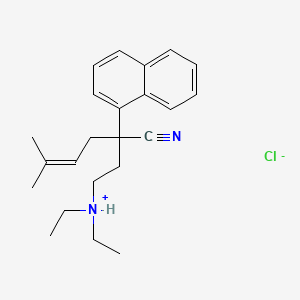


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)

